molecular formula C20H23N7O2 B2708649 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1798515-99-7

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B2708649
CAS RN: 1798515-99-7
M. Wt: 393.451
InChI Key: ZEOXCUMTEVKDPL-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one and its derivatives have been explored for their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including structures similar to the compound , and found them to exhibit good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Anticonvulsant Applications

The compound and its analogs have shown promise as anticonvulsant agents. Severina et al. (2021) reported on a compound named Epimidin, closely related to the target compound, highlighting its potential as a new anticonvulsant drug candidate. They developed and validated an HPLC method for the determination of related substances in this anticonvulsant agent (Severina et al., 2021).

Anti-inflammatory and Analgesic Properties

Certain derivatives of the compound have demonstrated significant anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) synthesized novel compounds derived from similar structures and evaluated them as COX-1/COX-2 inhibitors, revealing notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Structural and Electronic Properties in Anticonvulsant Drugs

The structural and electronic properties of compounds like 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one have been analyzed for their relevance in anticonvulsant drug design. Georges et al. (1989) conducted a study on crystal structures and electronic properties of similar anticonvulsant compounds, providing insights into their molecular structure and potential bioactivity (Georges et al., 1989).

Herbicidal Activity

Compounds with a similar structure have been synthesized and evaluated for their herbicidal activity. Nezu et al. (1996) explored the herbicidal potential of such compounds, finding that certain structural modifications can enhance their effectiveness (Nezu et al., 1996).

properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-29-17-5-2-16(3-6-17)4-7-20(28)26-10-8-25(9-11-26)18-12-19(23-14-22-18)27-15-21-13-24-27/h2-3,5-6,12-15H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOXCUMTEVKDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

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